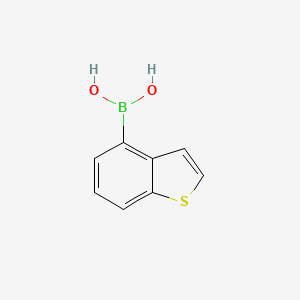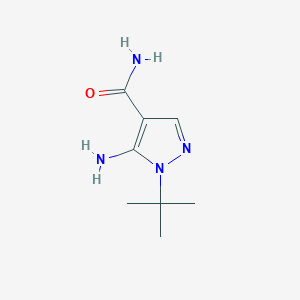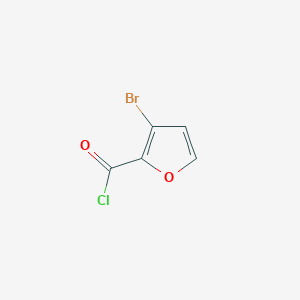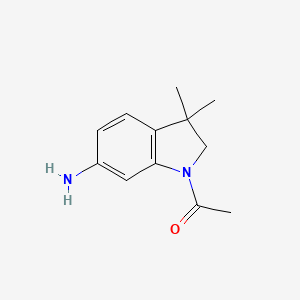![molecular formula C8H7NO2 B1288940 Benzo[d]oxazol-2-ylmethanol CAS No. 77186-95-9](/img/structure/B1288940.png)
Benzo[d]oxazol-2-ylmethanol
概要
説明
Benzo[d]oxazol-2-ylmethanol, also known as benzoxazole-2-methanol or BOM, is a heterocyclic aromatic compound that has been studied extensively for its potential applications in scientific research. BOM has a wide range of applications in fields such as biochemistry, pharmacology, and organic synthesis. It is a versatile compound with a wide range of biochemical and physiological effects.
科学的研究の応用
Anticonvulsant Agent Synthesis
Benzo[d]oxazol-2-ylmethanol derivatives have shown potential as anticonvulsant agents. For instance, a study synthesized 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles, demonstrating significant anticonvulsant effects with lower toxicity compared to traditional drugs like carbamazepine (Wei et al., 2009).
Anticancer Agent Development
These compounds have also been explored as anticancer agents. A research synthesized 2-Aryl 5-hydroxy benzo[d]oxazoles, which displayed selective growth inhibition of cancer cells, with some showing promising IC50 values comparable to the known anticancer drug doxorubicin (Tangellamudi et al., 2018).
Fluorescent Probes for Imaging
This compound derivatives have been utilized in the development of fluorescent probes. For example, ESIPT inspired fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl) phenol showed sensitivity to the micro-environment and was studied for its photophysical behavior (Phatangare et al., 2013).
Antimicrobial and Antifungal Agents
Studies have been conducted on the antimicrobial and antifungal properties of this compound derivatives. For instance, some derivatives demonstrated significant activity against various microbes and fungi, suggesting their potential as antimicrobial and antifungal agents (Turan-Zitouni et al., 2007); (Ryu et al., 2009).
Synthesis Methodologies
Eco-friendly and atom-economical synthesis methods for benzo[d]oxazoles have been developed, highlighting the importance of green chemistry in the synthesis of these compounds (Sung et al., 2013).
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Benzo[d]oxazol-2-ylmethanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with prostaglandin H2 synthase (PGHS) protein and trypsin enzyme, exhibiting good binding affinity . These interactions suggest that this compound may have potential anti-inflammatory properties, as it can inhibit the activity of these enzymes, which are involved in inflammatory processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It has been shown to bind to the active sites of PGHS protein and trypsin enzyme, inhibiting their activity . This inhibition is achieved through the formation of stable complexes with these enzymes, preventing them from catalyzing their respective biochemical reactions. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
特性
IUPAC Name |
1,3-benzoxazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAYHDNWECITJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619871 | |
| Record name | (1,3-Benzoxazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77186-95-9 | |
| Record name | (1,3-Benzoxazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazol-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)



![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)


![2-Hydrazinylthiazolo[4,5-c]pyridine](/img/structure/B1288880.png)
![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)





